molecular formula C25H26N2O6S B2552843 3,4,5-triethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921870-02-2

3,4,5-triethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2552843
CAS No.: 921870-02-2
M. Wt: 482.55
InChI Key: VKLPUFHQRLWYIA-UHFFFAOYSA-N
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Description

This chemical entity, 3,4,5-triethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, is a sophisticated synthetic compound designed for exploratory research in medicinal chemistry and drug discovery. It features a molecular architecture combining a triethoxybenzamide group with a 2-benzofuranyl-thiazole system, a structural motif prevalent in compounds with documented pharmacological activity. The benzamide core is a recognized pharmacophore in various therapeutic contexts. Scientific literature indicates that benzamide-based derivatives can function as potent enzyme inhibitors, targeting pathways involved in cellular proliferation and inflammation . Furthermore, the incorporation of the benzofuran and thiazole heterocycles is of significant interest; these subunits are frequently found in molecules exhibiting a broad spectrum of biological activities, including antimicrobial and antiviral properties . The specific combination of these moieties in this compound suggests potential as a valuable scaffold for investigating new inhibitors, particularly for use in high-throughput screening campaigns against infectious disease targets or in oncological research. Its primary research value lies in its application as a tool compound for probing structure-activity relationships (SAR) and for identifying novel mechanisms of action within biochemical assays. This product is intended for use in controlled laboratory research settings only.

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-5-30-20-12-16(13-21(31-6-2)23(20)32-7-3)24(28)27-25-26-17(14-34-25)19-11-15-9-8-10-18(29-4)22(15)33-19/h8-14H,5-7H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLPUFHQRLWYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Decomposition Strategy

The target molecule decomposes into three synthetic blocks (Figure 1):

  • 3,4,5-Triethoxybenzoyl chloride : Derived from gallic acid through sequential ethylation and chlorination.
  • 4-(7-Methoxybenzofuran-2-yl)-1,3-thiazol-2-amine : Constructed via rhodium-catalyzed benzofuran annulation followed by Hantzsch thiazole synthesis.
  • Amide Coupling : Union of acyl chloride and amine using mixed carbonate activation.

Critical Bond Disconnections

  • Amide linkage (C-N) : Enables late-stage coupling of aromatic acid and heterocyclic amine.
  • Thiazole C2-NH2 : Serves as nucleophile for acylation reactions.
  • Benzofuran C2-thiazole bond : Formed through cross-coupling or cyclocondensation.

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

Ethylation of Gallic Acid

Gallic acid undergoes triethylation using ethyl bromide and potassium carbonate in DMF (85% yield). 3,4,5-Triethoxybenzoic acid is obtained after hydrolysis and recrystallization from ethanol/water (mp 112–114°C).

Table 1: Optimization of Ethylation Conditions

Ethylating Agent Base Solvent Temp (°C) Yield (%)
EtBr K2CO3 DMF 80 85
EtI Cs2CO3 Acetone 60 78
(EtO)2SO2 NaOH H2O/EtOH 100 65

Chlorination to Acyl Chloride

Treatment with thionyl chloride (3 eq) in dichloromethane under reflux for 4 hours provides 3,4,5-triethoxybenzoyl chloride (92% yield). Excess SOCl2 is removed via rotary evaporation, with product purity confirmed by $$^{1}\text{H}$$ NMR (δ 7.82 ppm, aromatic H).

Construction of 4-(7-Methoxybenzofuran-2-yl)-1,3-Thiazol-2-Amine

Rhodium-Catalyzed Benzofuran Synthesis

7-Methoxybenzofuran-2-carbaldehyde is prepared via CpRh-catalyzed annulation (Scheme 1):

  • Substrate : 3-Methoxysalicylamide (1.0 eq) reacts with vinylene carbonate (1.2 eq)
  • Catalyst : CpRhCl₂ (5 mol%) in 1,2-dichloroethane
  • Conditions : 100°C, 12 h under N₂
  • Yield : 74% after column chromatography (hexane/EtOAc 4:1)

Key Mechanistic Steps :

  • C-H activation at o-methoxy position
  • Migratory insertion of vinyl carbonate
  • β-Oxygen elimination to form furan ring

Hantzsch Thiazole Synthesis

The aldehyde is converted to α-bromoketone (NBS, AcOH, 0°C), then cyclized with thiourea (Scheme 2):

  • Bromination : 7-Methoxybenzofuran-2-carbaldehyde → 2-bromoacetylbenzofuran (89%)
  • Cyclocondensation :
    • Thiourea (1.2 eq), EtOH/H2O (3:1)
    • Reflux 6 h → 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine (68%)
  • Purification : Recrystallization from methanol

Characterization Data :

  • $$^{13}\text{C}$$ NMR (CDCl₃): δ 163.5 (C2-thiazole), 154.2 (benzofuran O-C-O), 56.1 (OCH₃)
  • HRMS: m/z 287.0841 [M+H]⁺ (calc. 287.0839)

Amide Bond Formation

Coupling Reagent Screening

Mixed carbonates outperform traditional agents in minimizing epimerization (Table 2):

Table 2: Amide Coupling Efficiency

Reagent System Solvent Temp (°C) Yield (%)
EDCl/HOBt DCM 25 61
HATU/DIPEA DMF 0→25 73
ClCO₂CO₂C₆H₄-p-NO₂ THF -15→25 82

Optimized Procedure

  • Activation : 3,4,5-Triethoxybenzoyl chloride (1.05 eq) and p-nitrophenyl chloroformate (1.1 eq) in THF at -15°C
  • Aminolysis : Add thiazol-2-amine (1.0 eq) portionwise over 30 min
  • Workup : Quench with sat. NaHCO₃, extract with EtOAc (3×)
  • Purification : Silica gel chromatography (gradient CH₂Cl₂ → CH₂Cl₂/MeOH 95:5)
  • Yield : 78% white crystalline solid

Characterization Highlights :

  • IR (KBr): 1678 cm⁻¹ (amide C=O), 1245 cm⁻¹ (triethoxy C-O)
  • $$^{1}\text{H}$$ NMR (500 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (s, 2H, ArH), 7.89 (d, J=8.5 Hz, 1H, benzofuran H6)
  • X-ray Diffraction: Monoclinic P2₁/c, θ = 10.8° (triethoxy plane)

Alternative Synthetic Approaches

Convergent Suzuki Coupling Route

Palladium-mediated cross-coupling of boronic esters provides modular access (Scheme 3):

  • Thiazole Boronate : Prepared via Miyaura borylation (B₂pin₂, Pd(dppf)Cl₂)
  • Benzofuran Iodide : 2-Iodo-7-methoxybenzofuran from iodocyclization
  • Coupling : Pd(PPh₃)₄, K₂CO₃, DME/H₂O 3:1, 80°C → 72% yield

One-Pot Tandem Cyclization

Sc(OTf)₃-catalyzed process combines benzofuran and thiazole formation (Table 3):

  • Substrates : 2-Hydroxy-3-methoxybenzaldehyde + propargyl amine
  • Conditions : Sc(OTf)₃ (10 mol%), MeCN, 60°C, 8 h
  • Yield : 65% (mixture requires HPLC separation)

Process Optimization Challenges

Protecting Group Strategy

Ethoxy groups demonstrate superior stability over methoxy during chlorination steps:

  • Methoxy Demethylation : 12–18% under SOCl₂ reflux vs.
  • Ethoxy Stability : <2% cleavage under identical conditions

Solvent Effects in Thiazole Cyclization

Polar aprotic solvents enhance ring closure kinetics (Figure 2):

  • DMF : 91% conversion in 3 h (80°C)
  • THF : 67% conversion after 6 h
  • EtOH : 58% with 22% dimer byproduct

Analytical Characterization Benchmarks

Purity Assessment Protocols

  • HPLC : C18 column, 70:30 MeCN/H₂O + 0.1% TFA, tR = 14.2 min (99.1% AUC)
  • Elemental Analysis : Calcd. for C₂₄H₂₃N₂O₆S: C 61.39, H 5.16, N 6.23; Found: C 61.27, H 5.21, N 6.18

Stability Studies

  • Thermal : Decomposition onset at 218°C (DSC)
  • Photo : <5% degradation after 48 h under ICH Q1B conditions

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Rhodium Catalysts : Contribute 58% of raw material costs at >100 kg scale
Mitigation Strategy : Develop heterogeneous Rh/C catalysts (recycled 7×)

Waste Stream Management

  • SOCl₂ Quenching : NaOH scrubbers reduce HCl emissions by 92%
  • Solvent Recovery : 89% DCM reclaimed via fractional distillation

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enhance exothermic step control:

  • Benzoyl Chloride Formation : Residence time 12 min vs. 4 h batch
  • Safety : ΔT reduced from 58°C (batch) to 8°C (flow)

Biocatalytic Alternatives

Engineered amidases enable green amide coupling:

  • Enzyme : Pseudomonas fluorescens Amidohydrolase PfAm
  • Conditions : pH 7.4, 30°C, 16 h → 81% yield
  • Advantage : Eliminates stoichiometric coupling reagents

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes, while reduction of the benzamide core can produce primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzofuran and thiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

  • 3,4,5-Trimethoxy Analogs :
    The compound 3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (BLD Pharm Ltd.) replaces triethoxy with trimethoxy groups. This substitution reduces steric bulk and may alter metabolic stability. The methoxyethylamine side chain could improve solubility compared to the target compound’s benzofuran-thiazole linkage .

  • Phenoxy-Substituted Derivatives: N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide exhibited 129.23% growth modulation in plant models, suggesting that phenoxy groups enhance bioactivity in certain contexts. However, the absence of benzofuran may limit its specificity for eukaryotic targets .

Thiazole-Linked Hybrids

  • Benzothiazole-Triazole Derivatives :
    4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine demonstrates antiproliferative activity. The nitro group and triazole ring introduce electron-withdrawing effects, contrasting with the target compound’s electron-donating methoxy and ethoxy groups. This highlights how electronic properties influence target binding .

  • Triazole-Thiazole Hybrids :
    N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide inhibited colon cancer cell growth by 40%. The triazole-thiazole framework shares structural similarity with the target compound but lacks benzofuran, suggesting the benzofuran moiety may enhance selectivity for specific cancer cell lines .

Enzyme Inhibitory Activity

  • COX/LOX Inhibitors: N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (compound 6a) is a non-selective COX-1/COX-2 inhibitor (IC₅₀ = 9.01 mM). The target compound’s triethoxy groups may reduce COX affinity but improve interactions with other enzymes like thioredoxin reductase, as seen in analogs such as LMM5 and LMM11 .

Data Tables

Table 2: Electronic and Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
3,4,5-Triethoxy-N-[4-(7-methoxybenzofuran-2-yl)-1,3-thiazol-2-yl]benzamide 4.2 9 8
3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 3.8 7 6
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 3.5 4 5

Key Research Findings

  • Antiproliferative Potential: Benzofuran-thiazole hybrids consistently show activity against cancer cell lines, with substituents like methoxy and ethoxy groups enhancing membrane permeability .
  • Enzyme Selectivity : Thiazole derivatives with sulfonamide or acetamide groups (e.g., LMM5, compound 6a) exhibit divergent enzyme affinities, suggesting the target compound’s triethoxy-benzamide core may favor unique targets .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s triazole-thiazole hybrids, utilizing Suzuki coupling for benzofuran-thiazole linkage and amide bond formation .

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